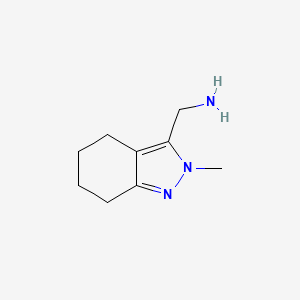

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12-9(6-10)7-4-2-3-5-8(7)11-12/h2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAANHVTZLCGSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2CCCCC2=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Precursors

One of the primary methods for synthesizing this compound involves the cyclization of appropriate precursors. This typically includes the thermal 6π-electrocyclization of dialkenyl pyrazoles followed by oxidation. The process generally follows these steps:

- Preparation of dialkenyl pyrazole intermediates

- Thermal cyclization to form the tetrahydroindazole ring system

- Functionalization to introduce the methanamine group at position 3

Condensation Reactions

The synthesis of the tetrahydroindazole core structure can be achieved through condensation reactions between 2-acetylcyclohexanone and hydrazine derivatives. This approach is based on the Ainsworth method, which has been recognized as a standard procedure due to its convenience and versatility. The specific steps include:

- Reaction of 2-acetylcyclohexanone with hydrazine hydrate in ethanol

- Refluxing for approximately 3 hours

- Removal of ethanol under vacuum to obtain the tetrahydroindazole core

- Further functionalization to introduce the methanamine group

The condensation reaction typically yields a yellowish solid with a melting point of 48–50°C. The reaction can be represented as follows:

2-acetylcyclohexanone + hydrazine hydrate → 3-methyl-4,5,6,7-tetrahydro-2H-indazole

Modern Synthetic Methods

Microwave-Assisted Synthesis

Microwave irradiation (MW) has emerged as a powerful tool in the synthesis of tetrahydroindazole derivatives, offering significant advantages over conventional methods. This approach is considered a green chemistry technique that typically provides:

- Higher yields

- Shortened reaction times

- Simplified processing and handling

- Reduced environmental impact

The MW-assisted synthesis of tetrahydroindazoles involves the reaction of 2-acetylcyclohexanone with different hydrazines under microwave irradiation at 300W/150°C. This method has been shown to produce the desired products in just 2 minutes with yields of up to 90%, compared to conventional methods that require several hours.

Comparative Analysis of Synthetic Methods

The following table presents a comparative analysis of different synthetic approaches for tetrahydroindazole derivatives, which can be adapted for the preparation of this compound:

| Method | Solvent | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Reflux | DMF | 5-8 hours | 28-61 | Well-established, reliable | Time-consuming, moderate yields |

| Conventional Reflux | Acetic Acid | 2-3.5 hours | 22-46 | Shorter reaction time than DMF | Lower yields than DMF |

| Microwave Irradiation | Solvent-free | 2 minutes | 37-98 | Very short reaction time, highest yields, environmentally friendly | Requires specialized equipment |

Functionalization to Obtain this compound

After synthesizing the tetrahydroindazole core structure, additional steps are required to introduce the methanamine group at position 3. This typically involves:

- Protection of the nitrogen at position 2 (if necessary)

- Functionalization at position 3 to introduce a suitable precursor group

- Conversion of the precursor to the methanamine group

- Deprotection (if applicable)

Characterization and Purity Assessment

The successful synthesis of this compound can be confirmed through various analytical techniques:

Spectroscopic Analysis

- IR Spectroscopy : Characteristic bands for N-H stretching (around 3200 cm⁻¹), C-H stretching (2840-2930 cm⁻¹), and other functional groups

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the structure and substitution pattern

- Mass Spectrometry : To determine the molecular weight and fragmentation pattern

Physical Properties

- Melting point determination

- Elemental analysis to confirm the composition (C, H, N percentages)

Optimization Strategies

Several factors can be optimized to improve the synthesis of this compound:

Solvent Selection

The choice of solvent significantly impacts the reaction yield and time. Studies have shown that:

- DMF (an aprotic polar solvent) generally provides higher yields compared to acetic acid (a protic polar solvent)

- Solvents with higher dielectric constants are more favorable for nucleophilic attack on carbonyl groups

- Ethanol can be used as a green solvent for purification of the crude reaction mixtures

Reaction Conditions

Optimizing reaction conditions can enhance the efficiency of the synthesis:

Analyse Chemischer Reaktionen

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole compounds with different functional groups .

Wissenschaftliche Forschungsanwendungen

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine has several scientific research applications:

Wirkmechanismus

The exact mechanism of action of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is not well-documented. like other indazole derivatives, it is believed to interact with specific molecular targets and pathways in the body. These interactions may involve binding to enzymes or receptors, leading to modulation of biological processes such as inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical properties of (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine and related compounds:

Key Observations :

- Substituent Effects : The ethyl analog (CAS: 1353569-74-0) shares the same molecular weight as the target compound but exhibits higher density and boiling point due to increased hydrophobicity .

Research Findings and Trends

- Bromodomain Inhibition : The target compound’s rigid bicyclic structure enhances binding to bromodomain pockets, as evidenced by its role in synthesizing CF53, a potent BET inhibitor .

- Agricultural Applications : Analogs like N-(5-allyl-7,7-difluoro-4,5,6,7-tetrahydro-2H-indazol-3-yl)carboximides exhibit herbicidal activity, though their efficacy is lower compared to sulfonylurea derivatives .

Biologische Aktivität

(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacological contexts. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. A notable method includes the use of microwave irradiation to enhance yields and reduce reaction times significantly. For example, a study demonstrated that microwave-assisted synthesis yielded higher purity and better yields compared to traditional methods .

Antioxidant Properties

Research has highlighted the antioxidant capabilities of tetrahydroindazole derivatives. In vitro assays using DPPH and ABTS methods showed that certain derivatives exhibited moderate to strong antioxidant activity. Specifically, compounds derived from this compound demonstrated effective radical scavenging abilities, which are crucial for mitigating oxidative stress in biological systems .

Enzyme Inhibition

The compound has shown promise as an inhibitor of various enzymes. Notably, studies have reported that certain indazole derivatives exhibit potent inhibitory effects on protein methyltransferases (PMTs) and demethylases (KDMs), which are implicated in several diseases including cancer. For instance, one derivative demonstrated an IC50 value of 2.5 nM against a specific PMT while maintaining low cytotoxicity in normal cell lines .

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. For example, derivatives have shown significant activity against FGFR1 and FGFR2 with IC50 values as low as 4.1 nM and 2.0 nM respectively . These findings suggest a potential role for these compounds in targeted cancer therapies.

Case Studies

- Case Study on Anticancer Activity : A recent study investigated the effects of tetrahydroindazole derivatives on melanoma cell lines. The results indicated that these compounds could inhibit tumor growth through mechanisms involving ERK1/2 signaling pathways. The most potent derivative in this study had an IC50 value of 20 nM .

- Case Study on Antioxidant Activity : Another research focused on evaluating the antioxidant properties of various tetrahydroindazole derivatives using ABTS assays. The findings revealed that certain modifications to the indazole structure significantly enhanced antioxidant activity compared to unmodified counterparts .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine, and how can yield/purity be maximized?

- The synthesis typically involves multi-step processes, including cyclization and functional group modifications. Key steps include:

- Cyclocondensation : Reaction of hydrazine derivatives with cyclic ketones to form the indazole core .

- Amine functionalization : Reductive amination or nucleophilic substitution to introduce the methanamine group .

- Critical parameters:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) improve reaction homogeneity .

- Catalysts : Palladium or nickel catalysts enhance yield in hydrogenation steps .

- Purification : HPLC or column chromatography is essential for isolating high-purity product (>95%) .

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

- Core characterization methods :

- NMR spectroscopy : and NMR confirm the bicyclic indazole structure and methyl/amine substituents .

- Mass spectrometry (MS) : High-resolution MS (e.g., ESI-TOF) verifies the molecular formula (CHN) .

- Conformational analysis :

- X-ray crystallography (if single crystals are obtainable) resolves the 3D arrangement of the tetrahydroindazole ring .

- Computational modeling (DFT) predicts steric and electronic interactions influencing reactivity .

Q. What preliminary biological screening methods are used to assess its pharmacological potential?

- In vitro assays :

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or GPCR targets) quantify IC values .

- Cell viability : MTT assays evaluate cytotoxicity in cancer or normal cell lines .

- Binding studies :

- Surface plasmon resonance (SPR) measures affinity for protein targets .

Advanced Research Questions

Q. How do structural modifications to the indazole core or methanamine group alter bioactivity?

- Key modifications and effects :

- Methyl group position : Moving the methyl group (e.g., to C4 vs. C2) impacts steric hindrance and target binding .

- Amine substitution : Replacing the methanamine with bulkier groups (e.g., ethylamine) reduces solubility but enhances membrane permeability .

- Methodology :

- Parallel synthesis and SAR analysis using combinatorial libraries .

- Free-energy perturbation (FEP) simulations predict binding energy changes .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC values across studies)?

- Potential causes :

- Assay variability (e.g., buffer conditions, enzyme sources) .

- Compound stability: Degradation in DMSO stock solutions may skew results .

- Resolution approaches :

- Standardized protocols (e.g., NIH/NCATS guidelines) for dose-response curves .

- LC-MS monitoring of compound integrity during assays .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical models?

- Key parameters :

- ADME : Microsomal stability assays (liver microsomes) predict metabolic clearance .

- BBB penetration : In situ perfusion models assess brain uptake .

- Advanced tools :

- Radiolabeled -compound for tissue distribution studies .

- PET imaging with -analogues for real-time biodistribution .

Q. What analytical methods validate batch-to-batch consistency in synthesized batches?

- Critical techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.